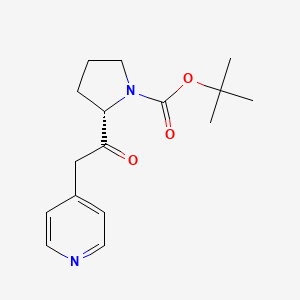
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a pyridinyl-acetyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl-Acetyl Group: The pyridinyl-acetyl group is introduced via an acylation reaction using pyridine-4-acetic acid or its derivatives.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The pyridinyl group can be oxidized to form N-oxides.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Pyridinyl N-oxides.
Reduction: Alcohol derivatives.
Deprotection: Free amine form of the compound.
Scientific Research Applications
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The pyridinyl group can interact with enzymes or receptors, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-pyridin-4-yl-acetyl)-pyrrolidine: Lacks the Boc protecting group.
Uniqueness
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall reactivity. The presence of the Boc group also provides protection during synthetic processes, allowing for selective reactions to occur.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-pyridin-4-ylacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-5-13(18)14(19)11-12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
NZZWHXPFIPRCMV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CC2=CC=NC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


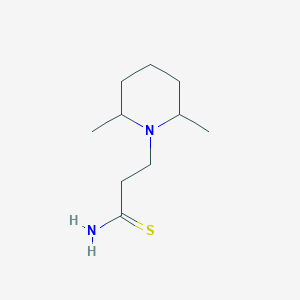

![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)

![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
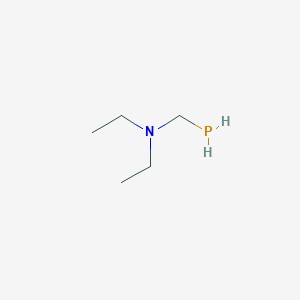
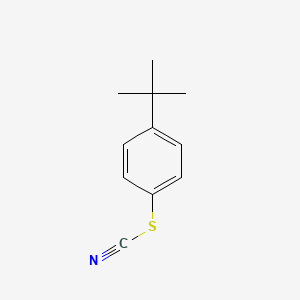
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
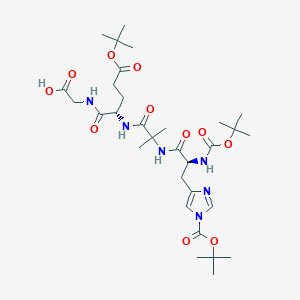

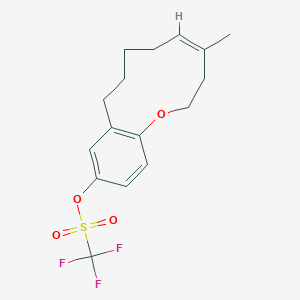
![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
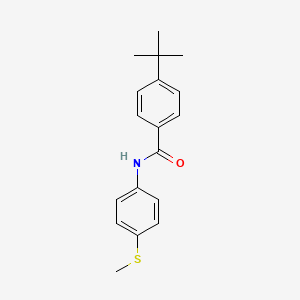
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
